molecular formula C15H19F2NO2 B13678708 1-Boc-3-(2,6-difluorophenyl)pyrrolidine

1-Boc-3-(2,6-difluorophenyl)pyrrolidine

Cat. No.: B13678708
M. Wt: 283.31 g/mol
InChI Key: YZLWQVWXFSDGCO-UHFFFAOYSA-N
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Description

1-Boc-3-(2,6-difluorophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 2,6-difluorophenyl group and a tert-butoxycarbonyl (Boc) protecting group.

Preparation Methods

The synthesis of 1-Boc-3-(2,6-difluorophenyl)pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 2,6-Difluorophenyl Group: This step often involves a substitution reaction where a suitable precursor is reacted with a 2,6-difluorophenyl reagent.

    Protection with Boc Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing automated synthesis techniques and large-scale reactors.

Chemical Reactions Analysis

1-Boc-3-(2,6-difluorophenyl)pyrrolidine undergoes various chemical reactions, including:

Common reagents used in these reactions include acids for deprotection, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Boc-3-(2,6-difluorophenyl)pyrrolidine finds applications in several scientific research areas:

Mechanism of Action

The mechanism by which 1-Boc-3-(2,6-difluorophenyl)pyrrolidine exerts its effects is primarily through its interaction with biological targets. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. The presence of the 2,6-difluorophenyl group enhances its binding affinity and specificity, while the Boc group provides stability during synthesis and handling .

Comparison with Similar Compounds

1-Boc-3-(2,6-difluorophenyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:

The unique presence of the 2,6-difluorophenyl group in this compound imparts distinct properties, making it valuable for specific applications where fluorine’s electronegativity and size play a crucial role.

Properties

IUPAC Name

tert-butyl 3-(2,6-difluorophenyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO2/c1-15(2,3)20-14(19)18-8-7-10(9-18)13-11(16)5-4-6-12(13)17/h4-6,10H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLWQVWXFSDGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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